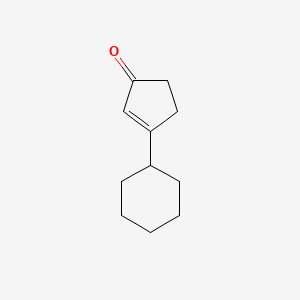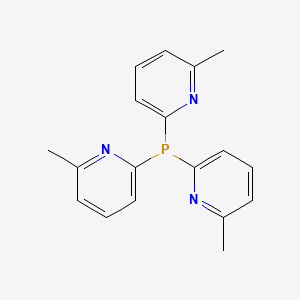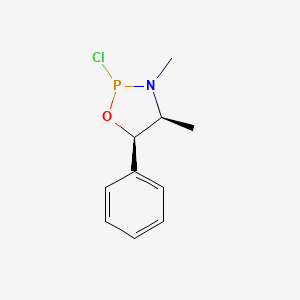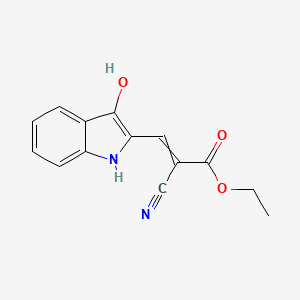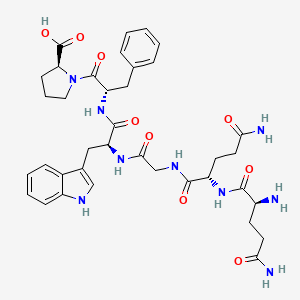![molecular formula C12H12Br2 B14272261 Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- CAS No. 151265-24-6](/img/structure/B14272261.png)
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- is a compound that belongs to the bicyclo[3.1.0]hexane family. These compounds are characterized by their unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring. The presence of bromine atoms and a phenyl group in this compound adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes often involves the annulation of cyclopropenes with aminocyclopropanes. For instance, a (3 + 2) annulation process can be employed, where cyclopropenes react with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields a range of cyclopropene and cyclopropylaniline derivatives with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for bicyclo[3.1.0]hexane derivatives typically involve large-scale cyclopropanation reactions. These reactions often use carbenes and metallocarbenes to form the three-membered ring, which is then fused to a five-membered ring . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the production of high-performance materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The presence of bromine atoms and a phenyl group enhances its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: The parent compound without the bromine and phenyl substitutions.
3,6-Dioxa-bicyclo[3.1.0]hexane-2,4-dione: A compound with oxygen atoms in the ring structure.
Uniqueness
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- is unique due to the presence of bromine atoms and a phenyl group, which significantly alter its chemical properties and reactivity compared to other bicyclo[3.1.0]hexane derivatives. These substitutions make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
151265-24-6 |
|---|---|
Molecular Formula |
C12H12Br2 |
Molecular Weight |
316.03 g/mol |
IUPAC Name |
6,6-dibromo-1-phenylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H12Br2/c13-12(14)10-7-4-8-11(10,12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
PTTFLXLJFPETSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(C2(Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


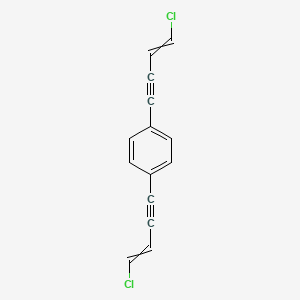
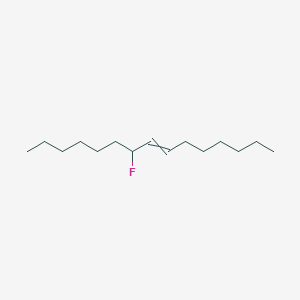
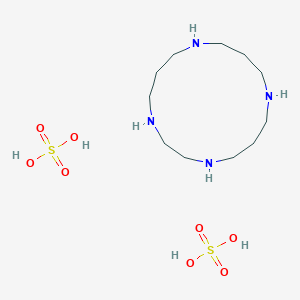
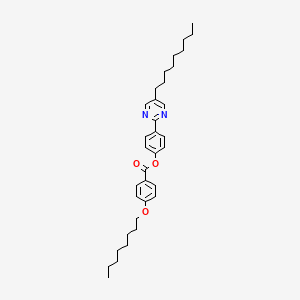
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)

![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
